molecular formula C16H21NO3 B6610209 methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate CAS No. 2243508-73-6

methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate

Cat. No. B6610209
CAS RN: 2243508-73-6
M. Wt: 275.34 g/mol
InChI Key: RZXFNLMQXLBGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate, also known as M2BOC, is an organic compound that belongs to the group of pyrrole carboxylates. It is a colorless, crystalline solid that is soluble in both water and organic solvents. M2BOC is a versatile compound that has been used in a variety of applications, ranging from chemical synthesis to scientific research. It has been used in a number of different laboratories as a reagent for organic synthesis, as a catalyst for a variety of reactions, and as a substrate for enzyme-catalyzed reactions. In recent years, M2BOC has become increasingly popular among scientists due to its wide range of applications and its ease of use.

Scientific Research Applications

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate has been used in a variety of scientific research applications, ranging from chemical synthesis to enzyme-catalyzed reactions. It has been used as a reagent in organic synthesis, as a catalyst for a variety of reactions, and as a substrate for enzyme-catalyzed reactions. In addition, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate has been used in the study of enzyme kinetics and in the study of enzyme-catalyzed reactions. It has also been used in the study of protein-ligand interactions, in the study of drug metabolism, and in the study of drug-target interactions.

Mechanism of Action

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is an organic compound that acts as an enzyme inhibitor. It binds to the active site of an enzyme, preventing the enzyme from catalyzing its reaction. By binding to the enzyme, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate prevents the enzyme from catalyzing its reaction, thus inhibiting the reaction.
Biochemical and Physiological Effects
methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate has been used in a number of biochemical and physiological studies. It has been used to study the effects of enzyme inhibition on biochemical pathways, to study the effects of enzyme inhibition on cell metabolism, and to study the effects of enzyme inhibition on cell signaling. In addition, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate has been used to study the effects of enzyme inhibition on gene expression and to study the effects of enzyme inhibition on protein synthesis.

Advantages and Limitations for Lab Experiments

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is a versatile compound that has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is its ease of use. It is a colorless, crystalline solid that is soluble in both water and organic solvents, making it easy to handle and store. Additionally, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is relatively stable, making it suitable for use in a variety of laboratory experiments.
However, there are also some limitations to using methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate in laboratory experiments. One of the main limitations is that it is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is not very stable, making it unsuitable for use in long-term experiments.

Future Directions

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate is a versatile compound that has a number of potential applications in scientific research. In the future, it could be used to study the effects of enzyme inhibition on cell signaling and gene expression. Additionally, it could be used to study the effects of enzyme inhibition on protein synthesis and drug metabolism. Furthermore, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate could be used to study the effects of enzyme inhibition on drug-target interactions and to study the effects of enzyme inhibition on enzyme kinetics. Finally, methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate could be used to study the effects of enzyme inhibition on biochemical pathways and cell metabolism.

Synthesis Methods

Methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate can be synthesized from the reaction of 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylic acid with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of a methyl ester, which is then purified by recrystallization. The purified product is then dried and stored in a cool, dark place.

properties

IUPAC Name

methyl 2-benzyl-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15(18)16-11-17(9-13-5-3-2-4-6-13)10-14(16)7-8-20-12-16/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXFNLMQXLBGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CN(CC1CCOC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.